2-Methyl-6-(trifluoromethyl)quinoline
Overview
Description
2-Methyl-6-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C11H8F3N. This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications. The presence of both a methyl group and a trifluoromethyl group on the quinoline ring enhances its reactivity and potential for diverse chemical transformations .
Mechanism of Action
Target of Action
Quinoline compounds are known to interact with various enzymes and receptors, influencing numerous biological processes .
Mode of Action
Quinoline compounds generally interact with their targets through a variety of mechanisms, including direct binding, inhibition, or modulation of the target’s activity .
Biochemical Pathways
Quinoline compounds are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (21118) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
Quinoline compounds are known to have a broad range of effects, including antibacterial, antineoplastic, and antiviral activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of quinoline compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)quinoline can be achieved through several methods. One common approach involves the trifluoromethylation of 6-methylquinoline using iridium-catalyzed reactions. This method is highly selective and efficient, providing good yields of the desired product .
Another method involves the reaction of 2-propyl-3-iodoquinoline with ClCF2CO2Me, CuI, and KF in refluxing DMF. This reaction also yields this compound with high selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be displaced by nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of appropriate ligands and bases.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce complex polycyclic structures .
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antineoplastic activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes
Comparison with Similar Compounds
Similar Compounds
6-Methylquinoline: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
2-Propyl-3-(trifluoromethyl)quinoline: Similar structure but with a propyl group instead of a methyl group, leading to variations in chemical properties and applications.
Uniqueness
The presence of both a methyl and a trifluoromethyl group on the quinoline ring makes 2-Methyl-6-(trifluoromethyl)quinoline unique. This combination enhances its reactivity and potential for diverse chemical transformations, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c1-7-2-3-8-6-9(11(12,13)14)4-5-10(8)15-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSCBEQRKQRFEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66023-21-0 | |
Record name | 2-Methyl-6-(trifluoromethyl)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066023210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYL-6-(TRIFLUOROMETHYL)QUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXL624TP51 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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